![molecular formula C24H20N2O3 B5142820 4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5142820.png)
4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolidinedione derivatives often involves the Knoevenagel condensation reaction or cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid (Metwally et al., 2010). These methods have proven to be effective for creating a wide range of derivatives with varied substitutions, which can significantly influence the compound's physical and chemical properties.
Molecular Structure Analysis
The molecular structure of pyrazolidinedione derivatives has been extensively studied through X-ray diffraction analysis. These analyses reveal detailed information about the arrangement of atoms within the compound, bond lengths, angles, and the overall 3D conformation. Such structural insights are crucial for understanding the compound's reactivity and interactions with other molecules (Patel, 2013).
Chemical Reactions and Properties
Pyrazolidinedione derivatives are known for participating in a variety of chemical reactions, which can alter their chemical structure and properties. These reactions are essential for the synthesis of complex molecules and can influence the compound's pharmacological activities. The interactions within the molecular structure, such as hydrogen bonding and π-π stacking, play a significant role in stabilizing the compound's conformation and affecting its reactivity (Naveen et al., 2021).
Physical Properties Analysis
The physical properties of pyrazolidinedione derivatives, including melting points, solubility, and crystalline structure, are directly influenced by the molecular structure and substitution patterns on the pyrazolidinedione ring. X-ray crystallography provides a means to determine these properties accurately, offering insights into the compound's stability and suitability for various applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazolidinedione derivatives, such as acidity, basicity, and reactivity towards different reagents, are crucial for their potential applications in material science and pharmaceuticals. Studies on these compounds often involve spectroscopic methods like NMR and IR to elucidate their functional groups and reaction mechanisms (Govindasamy & Gunasekaran, 2015).
properties
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-[(4-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-11-20(12-8-17)26-24(28)22(23(27)25-26)15-18-9-13-21(14-10-18)29-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,27)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTTYWUCXPAYGZ-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[4-(benzyloxy)benzylidene]-5-hydroxy-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one |
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